molecular formula C5H8BrNO4 B1678675 Nibroxane CAS No. 53983-00-9

Nibroxane

Cat. No.: B1678675
CAS No.: 53983-00-9
M. Wt: 226.03 g/mol
InChI Key: VFBSFSGHILWWIJ-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: Naproxen can be synthesized through various methods, including acylation of 2-naphthol with propionic anhydride.

      Reaction Conditions: The reaction typically occurs under acidic conditions.

      Industrial Production: Industrial-scale production involves optimization of reaction parameters and purification steps.

  • Chemical Reactions Analysis

      Reactions: Naproxen undergoes various reactions, such as esterification, hydrolysis, and decarboxylation.

      Common Reagents: Propionic anhydride, sulfuric acid, and sodium hydroxide are commonly used.

      Major Products: The main product is Naproxen itself, which inhibits prostaglandin synthesis.

  • Scientific Research Applications

      Chemistry: Naproxen is used in organic synthesis and as a model compound for studying carboxylic acids.

      Biology: It may have anti-inflammatory effects in cellular pathways.

      Medicine: Naproxen is widely prescribed for pain relief and inflammation management.

      Industry: It has applications in pharmaceuticals and drug formulations.

  • Mechanism of Action

    • Naproxen inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin production.
    • It primarily targets COX-1 and COX-2, affecting inflammation and pain pathways.
  • Comparison with Similar Compounds

    • Naproxen is similar to other NSAIDs like aspirin and indomethacin.
    • Its uniqueness lies in its balanced COX-1 and COX-2 inhibition, making it suitable for various conditions.

    Properties

    CAS No.

    53983-00-9

    Molecular Formula

    C5H8BrNO4

    Molecular Weight

    226.03 g/mol

    IUPAC Name

    5-bromo-2-methyl-5-nitro-1,3-dioxane

    InChI

    InChI=1S/C5H8BrNO4/c1-4-10-2-5(6,3-11-4)7(8)9/h4H,2-3H2,1H3

    InChI Key

    VFBSFSGHILWWIJ-UHFFFAOYSA-N

    SMILES

    CC1OCC(CO1)([N+](=O)[O-])Br

    Canonical SMILES

    CC1OCC(CO1)([N+](=O)[O-])Br

    Appearance

    Solid powder

    Key on ui other cas no.

    53983-00-9

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    5-bromo-2-methyl-5-nitro-3-dioxane
    5-bromo-2-methyl-5-nitro-m-dioxane
    nibroxane

    Origin of Product

    United States

    Synthesis routes and methods

    Procedure details

    Forty grams (0.2 mole) of 2-bromo-2-nitropropane-1,3-diol were suspended in 200 ml. of benzene and about 0.3 g. of p-toluene sulfonic acid was added. The mixture was cooled in an ice-water bath and a condenser attached to the reaction vessel. About 13.5 g. (0.3 mole) of acetaldehyde were slowly added through the condenser and the reaction mixture was stirred for 30 minutes. A Dean-Stark trap was connected and the mixture warmed slowly, then heated to reflux until water no longer was evolved. (About 4 ml. of water was evolved in 1.5 hours). The solution was filtered and evaporated on a rotating evaporator at about 45° C. A dark oil residue was obtained, which was vacuum distilled at 0.25 mm. Thirty-six and one-half grams (85% yield) of 5-bromo-2-methyl-5-nitro-1,3-dioxane were obtained having a boiling range at 0.25 mm. of from 72°-74° C. The NMR and IR were consistent with the structure, and an elemental analysis disclosed the following percentage composition:
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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